N-{[1,1'-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide
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Overview
Description
“N-{[1,1’-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide” is a complex organic compound that features a biphenyl group, a thia-diazatricyclo structure, and an acetamide functional group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[1,1’-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide” would likely involve multiple steps, including the formation of the biphenyl core, the construction of the thia-diazatricyclo system, and the final acetamide linkage. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of Biphenyl Core: Coupling reactions like Suzuki or Stille coupling.
Construction of Thia-Diazatricyclo System: Cyclization reactions involving sulfur and nitrogen-containing precursors.
Acetamide Linkage: Amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially at the sulfur or nitrogen atoms.
Reduction: At the carbonyl group or double bonds.
Substitution: Electrophilic or nucleophilic substitution at the biphenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Could be explored for therapeutic uses if found to have pharmacological effects.
Industry
Might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-{[1,1’-biphenyl]-4-yl}-2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide: can be compared with other biphenyl derivatives, thia-diazatricyclo compounds, and acetamide-containing molecules.
Uniqueness
The combination of these structural motifs in a single molecule is unique and could confer distinct chemical and biological properties not seen in simpler analogs.
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S2/c1-3-15-31-27(33)25-22-14-9-18(2)16-23(22)35-26(25)30-28(31)34-17-24(32)29-21-12-10-20(11-13-21)19-7-5-4-6-8-19/h3-8,10-13,18H,1,9,14-17H2,2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCRLBPAFREHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C5=CC=CC=C5)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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